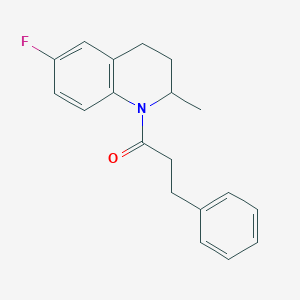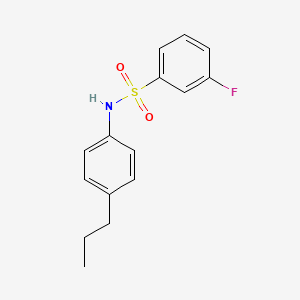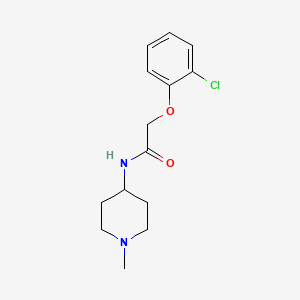
2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 1-methylpiperidine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
2-(2-クロロフェノキシ)-N-(1-メチルピペリジン-4-イル)アセトアミドは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のための構成単位として使用されます。
生物学: 抗菌活性や抗癌活性など、その潜在的な生物活性について調査されています。
医学: さまざまな病気に対する潜在的な治療薬として研究されています。
産業: 新しい材料や農薬の開発に使用されています。
作用機序
2-(2-クロロフェノキシ)-N-(1-メチルピペリジン-4-イル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、生物学的プロセスに役割を果たす酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物の効果は、細胞シグナル伝達、代謝、または遺伝子発現を調節する経路を介して媒介されます。
6. 類似の化合物との比較
類似の化合物
2-(2-クロロフェノキシ)アセトアミド: ピペリジン部分を欠いていますが、クロロフェノキシ基を共有しています。
N-(1-メチルピペリジン-4-イル)アセトアミド: ピペリジン部分を有していますが、クロロフェノキシ基を欠いています。
独自性
2-(2-クロロフェノキシ)-N-(1-メチルピペリジン-4-イル)アセトアミドは、クロロフェノキシ基とピペリジン基の両方の存在により、独特の化学的および生物学的性質をもたらし、ユニークです。
類似化合物との比較
Similar Compounds
2-(2-chlorophenoxy)acetamide: Lacks the piperidine moiety but shares the chlorophenoxy group.
N-(1-methylpiperidin-4-yl)acetamide: Contains the piperidine moiety but lacks the chlorophenoxy group.
Uniqueness
2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide is unique due to the presence of both the chlorophenoxy and piperidine moieties, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C14H19ClN2O2 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-17-8-6-11(7-9-17)16-14(18)10-19-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
InChIキー |
CXQPETBJOOQQDR-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


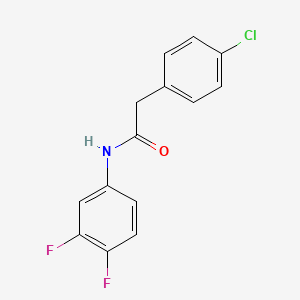
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10962672.png)
![2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B10962679.png)
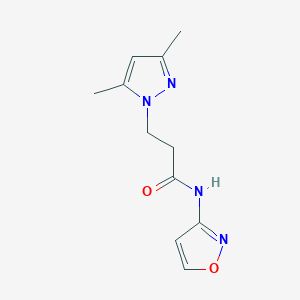
![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10962690.png)

![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B10962708.png)
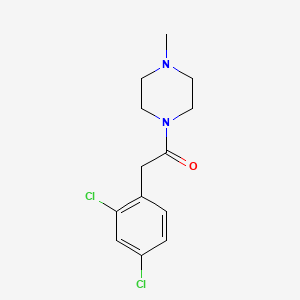
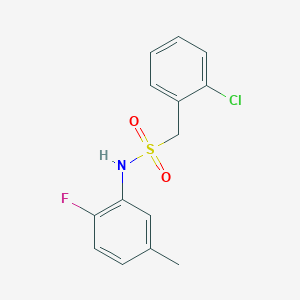
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzenesulfonamide](/img/structure/B10962729.png)
![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10962737.png)
-yl)methanone](/img/structure/B10962738.png)
